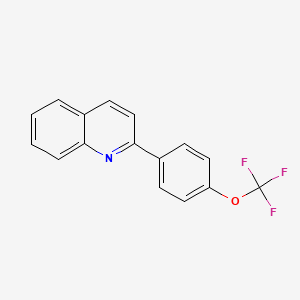

2-(4-(Trifluoromethoxy)phenyl)quinoline

Description

Properties

Molecular Formula |

C16H10F3NO |

|---|---|

Molecular Weight |

289.25 g/mol |

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]quinoline |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)21-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)20-15/h1-10H |

InChI Key |

FDSWWEIYSDPPSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)quinoline can be achieved through several methods. One common approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction typically requires mild conditions and can be carried out in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 2-(4-(Trifluoromethoxy)phenyl)quinoline may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-(Trifluoromethoxy)phenyl)quinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential as a fluorescent probe and in the study of biological pathways.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell signaling, gene expression, and metabolic pathways . The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Physicochemical Properties

- Melting Points: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): 223–225°C () .

- Synthetic Yields: 4-Methyl-3-(2-(trifluoromethoxy)phenyl)quinoline: 59% yield via AgF-mediated synthesis () . Pd-catalyzed cross-coupling reactions (e.g., ): Yields vary (e.g., 81% for boronate intermediates in ) .

Key Research Findings

Synthetic Flexibility: Trifluoromethoxy-containing quinolines are synthesized via Pd catalysis () or halogenation (), but steric effects at ortho positions reduce yields compared to para-substituted analogues . Silver fluoride (AgF) in acetonitrile effectively mediates trifluoromethoxy incorporation () .

Structure-Activity Relationships (SAR) :

- Positional Effects : Para-substituted -OCF₃ (target compound) maximizes electronic effects without steric interference, whereas ortho-substituted analogues () show reduced planarity .

- Hybrid Substituents : Compounds combining -OCF₃ with -OCH₃ or -CH₃ () exhibit balanced lipophilicity and solubility, critical for oral bioavailability .

Comparative Stability: Trifluoromethoxy groups resist metabolic degradation better than -Cl or -NO₂ substituents () .

Biological Activity

2-(4-(Trifluoromethoxy)phenyl)quinoline is a synthetic organic compound notable for its quinoline core and the presence of a trifluoromethoxy group. This unique structural feature enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C16H12F3N

Molecular Weight: 295.27 g/mol

IUPAC Name: 2-(4-(Trifluoromethoxy)phenyl)quinoline

The trifluoromethoxy group significantly influences the compound's reactivity and interaction with biological systems. The presence of fluorine atoms is known to enhance binding affinity to various biological targets due to their electronegative nature.

Biological Activity

Research indicates that 2-(4-(Trifluoromethoxy)phenyl)quinoline exhibits a range of biological activities:

- Anticancer Activity: Studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties: It has been evaluated for its antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's lipophilicity aids in penetrating bacterial membranes, enhancing its efficacy.

- Enzyme Inhibition: The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests possible applications in treating inflammatory diseases.

Binding Affinity Studies

Recent studies have focused on the binding affinity of 2-(4-(Trifluoromethoxy)phenyl)quinoline to various receptors and enzymes. Molecular docking simulations indicate strong interactions with target proteins, attributed to hydrogen bonding and halogen interactions with fluorine atoms.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines:

- Cell Line: MCF-7

- IC50 Value: 12.5 µM

- Mechanism: Induction of apoptosis via mitochondrial pathway activation.

-

Antibacterial Activity:

- Pathogens Tested: E. coli and S. aureus

- Minimum Inhibitory Concentration (MIC): 8 µg/mL for both pathogens.

- Mechanism: Disruption of bacterial cell wall integrity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Trifluoromethyl)phenylquinoline | Contains a trifluoromethyl group | Different electronic properties affecting reactivity |

| 2-(4-Methoxyphenyl)quinoline | Substituted with a methoxy group | Potentially different biological activity |

| 2-(4-Chlorophenyl)quinoline | Contains a chlorine atom | May exhibit different solubility profiles |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and trifluoromethoxy group presence (¹⁹F NMR at δ -55 to -60 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 320 m/z) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and detect impurities .

How does the trifluoromethoxy substituent influence the compound's electronic properties and potential applications in materials science?

Advanced Research Question

The electron-withdrawing trifluoromethoxy group (-OCF₃) enhances the quinoline core’s electron deficiency, affecting:

- Charge Transport : Improved electron mobility in organic semiconductors due to reduced LUMO energy levels .

- Stability : Resistance to oxidative degradation in OLEDs and photovoltaic devices .

- Solubility : Increased lipophilicity aids in thin-film processing. Computational DFT studies align with experimental cyclic voltammetry data to quantify these effects .

What strategies are employed to resolve contradictions in biological activity data across different studies involving 2-(4-(trifluoromethoxy)phenyl)quinoline derivatives?

Advanced Research Question

- Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic inhibition assays vs. cellular viability tests) to rule out assay-specific artifacts .

- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to observed discrepancies .

- Structural Analog Comparison : Compare SAR across derivatives to isolate the impact of substituent positioning .

What computational methods are used to predict the binding affinity of 2-(4-(trifluoromethoxy)phenyl)quinoline with biological targets, and how do these predictions align with experimental data?

Advanced Research Question

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with enzymes (e.g., p38α MAP kinase), highlighting hydrogen bonding with -OCF₃ and π-π stacking with quinoline .

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, correlating with IC₅₀ values from kinase assays .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energies, showing <10% deviation from experimental ΔG values .

How can researchers mitigate challenges in the solubility and stability of 2-(4-(trifluoromethoxy)phenyl)quinoline during experimental assays?

Basic Research Question

- Solubility Enhancement : Use co-solvents (DMSO:water 1:9) or cyclodextrin-based formulations .

- Stability Protocols : Store compounds under argon at -20°C to prevent hydrolysis of -OCF₃. LC-MS monitors degradation in real-time .

What are the key considerations in designing structure-activity relationship (SAR) studies for trifluoromethoxy-substituted quinolines to optimize their pharmacological profiles?

Advanced Research Question

- Substituent Positioning : Systematic variation of -OCF₃ placement on phenyl/quinoline rings to assess steric/electronic effects .

- Bioisosteric Replacement : Compare -OCF₃ with -CF₃ or -OCH₃ to balance potency and metabolic stability .

- In Vivo Correlation : Pair in vitro IC₅₀ data with pharmacokinetic studies (e.g., murine models) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.